molecular formula C23H22N2O6S2 B2827327 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955250-40-5

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2827327
CAS No.: 955250-40-5
M. Wt: 486.56
InChI Key: YLKIAPUICZRGCY-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired sulfonamide linkage .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include other sulfonamide derivatives such as:

What sets this compound apart is its unique combination of the tetrahydroisoquinoline and benzo[d][1,4]dioxine moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c26-32(27,21-8-9-22-23(15-21)31-13-12-30-22)24-19-7-6-17-10-11-25(16-18(17)14-19)33(28,29)20-4-2-1-3-5-20/h1-9,14-15,24H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIAPUICZRGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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